Linoleoylethanolamid

Übersicht

Beschreibung

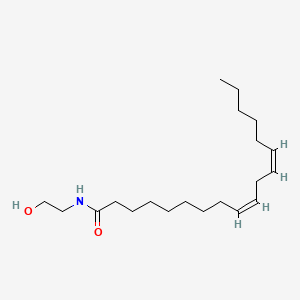

Linoleoyl ethanolamide, also known as linoleic acid monoethanolamide, is a fatty acid ethanolamide. It is a bioactive lipid molecule that plays a role in various physiological processes. This compound is part of the endocannabinoid system and interacts with cannabinoid receptors, albeit weakly. It is known for its involvement in the regulation of food intake and anti-inflammatory properties .

Wissenschaftliche Forschungsanwendungen

Linoleoylethanolamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung des Verhaltens von Fettsäureethanolamiden in verschiedenen chemischen Reaktionen.

Biologie: Untersucht hinsichtlich seiner Rolle in zellulären Signalwegen, insbesondere solchen, die das Endocannabinoid-System betreffen.

Medizin: Erfforscht hinsichtlich seiner potenziellen therapeutischen Wirkungen, darunter entzündungshemmende und appetitregulierende Eigenschaften. Es hat sich bei der Behandlung von Erkrankungen wie Kontaktdermatitis und Fettleibigkeit als vielversprechend erwiesen.

Industrie: Verwendet bei der Entwicklung von bioaktiven Verbindungen und als Additiv in kosmetischen Formulierungen für seine hautberuhigenden Eigenschaften .

5. Wirkmechanismus

This compound entfaltet seine Wirkung hauptsächlich durch Interaktion mit dem Endocannabinoid-System. Es bindet an die Cannabinoid-Rezeptoren CB1 und CB2, wenn auch mit geringerer Affinität im Vergleich zu anderen Endocannabinoiden wie Anandamid. Diese Bindung führt zur Modulation verschiedener Signalwege, darunter die Hemmung der zyklischen AMP (cAMP)-Produktion und die Aktivierung von Mitogen-aktivierten Proteinkinasen (MAPKs). Darüber hinaus kann this compound transiente Rezeptorpotenzial-Vanilloid-1 (TRPV1)-Kanäle aktivieren, was zu einer erhöhten Phosphorylierung von extrazellulären signalregulierten Kinasen (ERKs) und nachfolgenden transkriptionellen Veränderungen führt .

Wirkmechanismus

Target of Action

Linoleoyl ethanolamide (LE) is a type of fatty acid ethanolamide . It has been shown to weakly bind to CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes .

Mode of Action

LE interacts with its targets, the CB1 and CB2 receptors, by inhibiting the binding of [3H] CP-55,940, with Ki values of 10 and 25μM respectively . This interaction leads to changes in the signaling pathways associated with these receptors.

Biochemical Pathways

LE is involved in the endocannabinoid signaling system, a major pathway by which it exerts its physiological effects . It has been shown to prevent nuclear factor κB (NF-κB) signaling , which plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development.

Pharmacokinetics

It’s known that fatty acid ethanolamides are highly metabolic and are formed by the intake of essential fatty acids through diet .

Result of Action

LE exhibits a variety of biological activities in cells and tissues . It has been shown to possess anti-inflammatory effects , suggesting its potential as a therapeutic agent for conditions such as contact dermatitis .

Action Environment

The action, efficacy, and stability of LE can be influenced by various environmental factors. For instance, the physical and psychological state of the body can affect the production and function of LE . Additionally, the presence of other compounds, such as other fatty acid ethanolamides, can also influence its action .

Biochemische Analyse

Biochemical Properties

Linoleoyl ethanolamide interacts with several enzymes and proteins. It is known to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is involved in the degradation of fatty acid amides . It also interacts with G-protein-coupled cannabinoid receptors, although it binds weakly .

Cellular Effects

Linoleoyl ethanolamide has been shown to have anti-inflammatory effects in cells. It prevents the signaling of nuclear factor κB (NF-κB), a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection . It also influences cell function by modulating cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, linoleoyl ethanolamide exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits FAAH, which leads to an increase in the levels of fatty acid amides, including anandamide . This can result in the activation or inhibition of various enzymes and changes in gene expression .

Dosage Effects in Animal Models

The effects of linoleoyl ethanolamide can vary with different dosages in animal models. It has been found to be less potent than anandamide at causing catalepsy in mice and does not prolong sleep time

Metabolic Pathways

Linoleoyl ethanolamide is involved in several metabolic pathways. It is formed through the enzymatic hydrolysis of the corresponding acyl phosphatidyl ethanolamides by phospholipase D . It also interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of linoleoyl ethanolamide is not well established. It has been found to be highly concentrated in postsynaptic dendritic spines in the hippocampal dentate molecular layer of the brain, suggesting that it may be localized to specific compartments or organelles .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Linoleoylethanolamid kann durch die Reaktion von Linolsäure mit Ethanolamin synthetisiert werden. Die Reaktion beinhaltet typischerweise die Aktivierung von Linolsäure unter Verwendung eines Kupplungsreagenzes wie Dicyclohexylcarbodiimid (DCC) in Gegenwart eines Katalysators wie 4-Dimethylaminopyridin (DMAP). Die Reaktion wird unter einer inerten Atmosphäre, üblicherweise Stickstoff, und bei Raumtemperatur durchgeführt, um den Abbau des Produkts zu vermeiden.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet ähnliche synthetische Wege, jedoch in größerem Maßstab. Das Verfahren ist auf höhere Ausbeuten und Reinheit optimiert, wobei häufig kontinuierliche Strömungsreaktoren und fortschrittliche Reinigungstechniken wie Hochleistungsflüssigkeitschromatographie (HPLC) verwendet werden. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die Konsistenz und Qualität des Endprodukts zu gewährleisten .

Arten von Reaktionen:

Oxidation: this compound kann Oxidationsreaktionen eingehen, insbesondere an den Doppelbindungen des Linolsäureteils. Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Ozon (O₃).

Reduktion: Die Reduktion von this compound kann mit Hilfe von Hydrierungskatalysatoren wie Palladium auf Kohlenstoff (Pd/C) erzielt werden, um die Doppelbindungen zu sättigen.

Substitution: Nucleophile Substitutionsreaktionen können am Ethanolamin-Teil auftreten, wobei die Hydroxylgruppe unter geeigneten Bedingungen durch andere Nucleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen:

Oxidation: KMnO₄ in wässriger Lösung oder O₃ in einem organischen Lösungsmittel.

Reduktion: Wasserstoffgas (H₂) mit Pd/C-Katalysator unter leichtem Druck.

Substitution: Nucleophile wie Halogenide oder Amine in Gegenwart einer Base wie Natriumhydroxid (NaOH).

Hauptprodukte:

Oxidation: Epoxide oder Diole, abhängig vom Grad der Oxidation.

Reduktion: Gesättigtes Fettsäureethanolamid.

Substitution: Verschiedene substituierte Ethanolamine, abhängig vom verwendeten Nucleophil

Vergleich Mit ähnlichen Verbindungen

Linoleoylethanolamid wird oft mit anderen Fettsäureethanolamiden verglichen, wie zum Beispiel:

Anandamid (Arachidonoylethanolamid): Wirkt stärker auf die Bindung an Cannabinoid-Rezeptoren und verursacht physiologische Wirkungen wie Katalepsie und Schlafmodulation.

Oleoylethanolamid: Bekannt für seine Rolle bei der Regulierung des Appetits und des Körpergewichts, mit stärkeren Auswirkungen auf die Nahrungsaufnahme im Vergleich zu this compound.

Palmitoylethanolamid: Zeigt signifikante entzündungshemmende und schmerzlindernde Eigenschaften, die oft bei der Behandlung chronischer Schmerzen und entzündlicher Erkrankungen eingesetzt werden.

Einzigartigkeit: this compound ist einzigartig in seiner mittleren Bindungsaffinität zu Cannabinoid-Rezeptoren und seiner spezifischen Rolle bei der Regulierung von oxidativem Stress und Entzündungen, ohne den Schlafrhythmus nennenswert zu beeinflussen. Dies macht es zu einer wertvollen Verbindung für gezielte therapeutische Anwendungen, bei denen eine Modulation des Endocannabinoid-Systems gewünscht ist, ohne die psychoaktiven Wirkungen, die mit stärkeren Agonisten verbunden sind .

Eigenschaften

IUPAC Name |

(9Z,12Z)-N-(2-hydroxyethyl)octadeca-9,12-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h6-7,9-10,22H,2-5,8,11-19H2,1H3,(H,21,23)/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXDGUVSAAQARU-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10887223 | |

| Record name | N-Linoleoylethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10887223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Solid | |

| Record name | 9,12-Octadecadienamide, N-(2-hydroxyethyl)-, (9Z,12Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linoleoyl ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68171-52-8 | |

| Record name | N-Linoleoylethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68171-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxyethyl)linoleamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068171528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,12-Octadecadienamide, N-(2-hydroxyethyl)-, (9Z,12Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Linoleoylethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10887223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9Z,12Z)-N-(2-hydroxyethyl)octadeca-9,12-dien-1-amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINOLEIC MONOETHANOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/889DYX0816 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Linoleoyl ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.